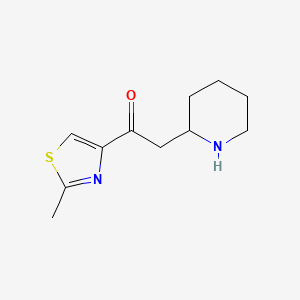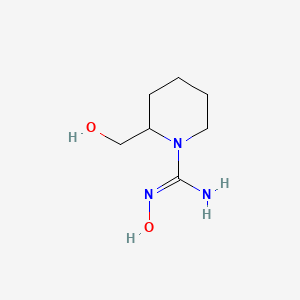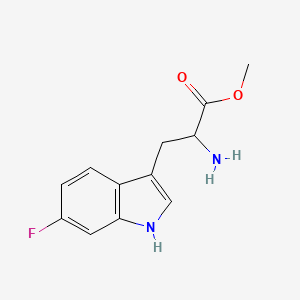![molecular formula C11H11BrN2S B13251659 N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine](/img/structure/B13251659.png)
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine: is an organic compound that features a bromothiophene moiety attached to a methylpyridine amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine typically involves a Suzuki cross-coupling reaction. This reaction is facilitated by a palladium catalyst and involves the coupling of a bromothiophene derivative with a pyridine amine . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, often around 90°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate
Uniqueness
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-2-3-10(5-13-8)14-6-11-4-9(12)7-15-11/h2-5,7,14H,6H2,1H3 |
InChI Key |
FRVHZEYTTAXKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13251586.png)





![4-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13251633.png)
![4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13251635.png)

![4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13251647.png)
![2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13251653.png)

